molecular formula C7H17NS B6236195 diethyl[2-(methylsulfanyl)ethyl]amine CAS No. 92384-58-2

diethyl[2-(methylsulfanyl)ethyl]amine

Cat. No.: B6236195
CAS No.: 92384-58-2
M. Wt: 147.28 g/mol
InChI Key: NCEBDVSAEIMPNE-UHFFFAOYSA-N
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Description

Diethyl[2-(methylsulfanyl)ethyl]amine, also known by its IUPAC name N,N-diethyl-2-(methylthio)ethan-1-amine, is a chemical compound with the molecular formula C7H17NS and a molecular weight of 147.28 g/mol . This compound is characterized by the presence of a diethylamine group and a methylthio group attached to an ethyl chain. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of diethyl[2-(methylsulfanyl)ethyl]amine typically involves the reaction of diethylamine with 2-chloroethyl methyl sulfide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine attacks the electrophilic carbon of the 2-chloroethyl methyl sulfide, displacing the chloride ion and forming the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Diethyl[2-(methylsulfanyl)ethyl]amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Diethyl[2-(methylsulfanyl)ethyl]amine is widely used in scientific research due to its versatility in organic synthesis. It serves as a crucial reagent in the creation of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. In biology and medicine, it is used to study enzyme interactions and as a building block for drug development. In the industrial sector, it is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl[2-(methylsulfanyl)ethyl]amine involves its interaction with various molecular targets, depending on its application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Diethyl[2-(methylsulfanyl)ethyl]amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the diethylamine and methylthio groups, providing a balance of reactivity and stability that is valuable in various chemical and biological applications.

Properties

CAS No.

92384-58-2

Molecular Formula

C7H17NS

Molecular Weight

147.28 g/mol

IUPAC Name

N,N-diethyl-2-methylsulfanylethanamine

InChI

InChI=1S/C7H17NS/c1-4-8(5-2)6-7-9-3/h4-7H2,1-3H3

InChI Key

NCEBDVSAEIMPNE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCSC

Purity

95

Origin of Product

United States

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